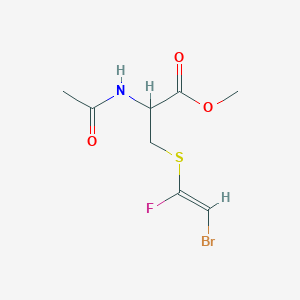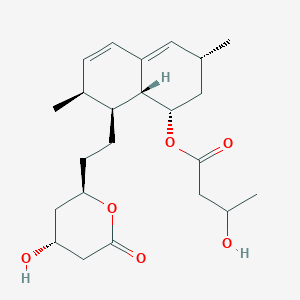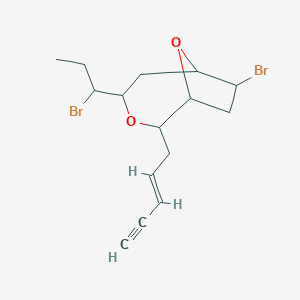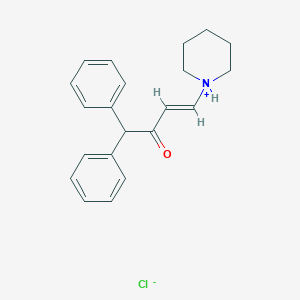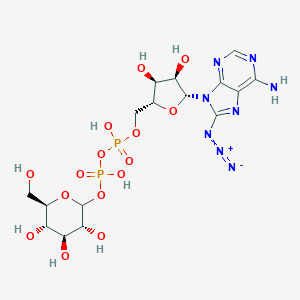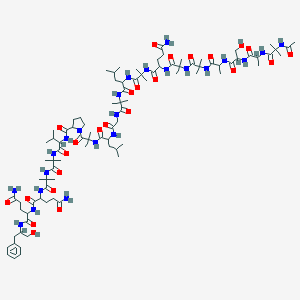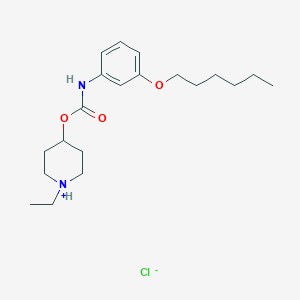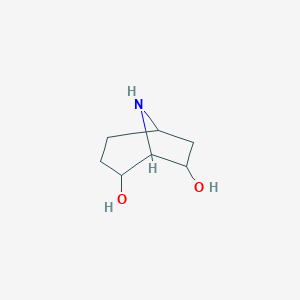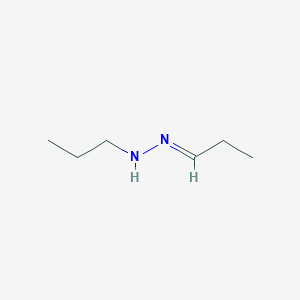
Propanal, propylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, propylhydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of propanal and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Propanal, propylhydrazone has been used in a variety of scientific research applications, including as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a precursor for the synthesis of other compounds, such as pyrazoles and pyrazolines. Additionally, propanal, propylhydrazone has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of propanal, propylhydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the metabolism of aldehydes and ketones. This could potentially lead to an accumulation of these compounds, which could have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Propanal, propylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propanal, propylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on propanal, propylhydrazone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and the biochemical and physiological effects it has. Finally, there is potential for the synthesis of new derivatives of propanal, propylhydrazone that could have even greater therapeutic potential.
Méthodes De Synthèse
Propanal, propylhydrazone can be synthesized by reacting propanal with propylhydrazine in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using gas chromatography. The resulting product is a clear, colorless liquid that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
19718-39-9 |
|---|---|
Nom du produit |
Propanal, propylhydrazone |
Formule moléculaire |
C16H18O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
N-[(E)-propylideneamino]propan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3/b7-5+ |
Clé InChI |
UMOZTPPKYZWOTB-FNORWQNLSA-N |
SMILES isomérique |
CCCN/N=C/CC |
SMILES |
CCCNN=CCC |
SMILES canonique |
CCCNN=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
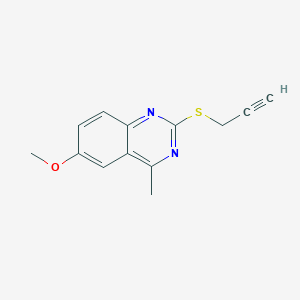
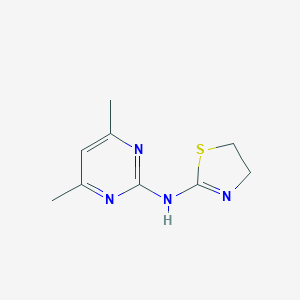
![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
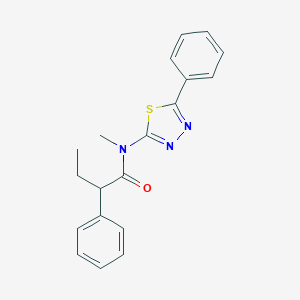
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
